molecular formula C17H18N6O2 B2442007 1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one CAS No. 2380080-10-2

1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one

Cat. No.: B2442007
CAS No.: 2380080-10-2
M. Wt: 338.371
InChI Key: UOBADPDEGLTKNY-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a piperazine ring, a pyrazolo[1,5-a]pyrazine ring, and a methoxypyridine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrazolo[1,5-a]pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperazine Ring: This step might involve nucleophilic substitution reactions.

    Methoxypyridine Ring Introduction: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized products using oxidizing agents.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine: Lacks the ketone group.

    1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-2-one: Contains a piperidine ring instead of piperazine.

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-9-14-17(19-5-6-23(14)20-12)21-7-8-22(16(24)11-21)13-3-4-18-15(10-13)25-2/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBADPDEGLTKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(C(=O)C3)C4=CC(=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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